- Rhodium-catalyzed aerobic conversion of 2-diazo-1,3-dicarbonyls to vicinal tricarbonyl compounds and their in-situ stability toward oxidative degradationJournal of Molecular Structure, 2023, 1274(Part_2), 134521,
Cas no 579-07-7 (1-Phenylpropane-1,2-dione)
1-phenylpropane-1,2-dione is a biosynthetic precursor of ephedrine alkaloids, which is isolated from Ephedra sinica (Ephedraceae)
1-Phenylpropane-1,2-dione structure
1-Phenylpropane-1,2-dione Properties
Names and Identifiers
-
- 1-Phenylpropane-1,2-dione
- 1-Phenyl-1,2-propanedione
- Acetyl benzoyl
- Pyruvophenone
- Acetylbenzoyl
- Benzoylacetyl
- 1,2-Propanedione, 1-phenyl-
- Methylphenylglyoxal
- Phenylmethyldiketone
- Benzoyl methyl ketone
- Methyl phenyl diketone
- 3-Phenyl-2,3-propanedione
- Methyl phenyl glyoxal
- Phenyl methyl diketone
- 1-phenyl-1,2-propandione
- 1-Phenyl-propane-1,2-dione
- FEMA No. 3226
- ZB5XA3GD0I
- BVQVLAIMHVDZEL-UHFFFAOYSA-N
- 1-Ph
- 1-Phenyl-1,2-propanedione,98%
- +Expand
-
- MFCD00008755
- BVQVLAIMHVDZEL-UHFFFAOYSA-N
- 1S/C9H8O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H3
- O=C(C(C([H])([H])[H])=O)C1C([H])=C([H])C([H])=C([H])C=1[H]
- 878450
Computed Properties
- 148.05200
- 0
- 2
- 2
- 11
- 166
- 0
- 0
- 0
- 0
- 0
- 1
- 1.7
- 2
- 0
- 34.1
Experimental Properties
- 1.45830
- 34.14000
- n20/D 1.532(lit.)
- 217°C
- Fahrenheit: 183.2 ° f < br / > Celsius: 84 ° C < br / >
- 3226
- Soluble in water, ethanol and diethyl ether.
- 1.101 g/mL at 25 °C(lit.)
1-Phenylpropane-1,2-dione Security Information
- GHS02
- 3
- S26;S36
- S26-S36
- R36/37/38
- Xi
- 1224
- H225
- P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P403+P235-P501
- dangerous
- Store at room temperature
- II
- 22-36/37/38
- Warning
- Comb liq
1-Phenylpropane-1,2-dione Customs Data
- 2914399090
-
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Phenylpropane-1,2-dione Price
1-Phenylpropane-1,2-dione Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1R:Et3N, S:MeCN, 5 min, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
1.2R:p-AcNHC6H4SO2N3, 4-6 h, rt
2.1R:O2, C:Rh2(OAc)4, S:CH2Cl2, 5 min, rt; 3 h, rt
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1R:t-BuOOH, S:AcOEt, S:Me(CH2)8Me, 5 min, rt
1.2C:32149-57-8, 20 h, rt
1.2C:32149-57-8, 20 h, rt
Reference
- Mg(OtBu)2-catalyzed C-H oxidation of α-azido arylethanones using TBHP as the oxidant and carbonyl oxygen source: facile access to primary α-ketoamidesOrganic Chemistry Frontiers, 2022, 9(21), 5858-5863,
Synthetic Circuit 4
Reaction Conditions
1.1S:MeCN, 3-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
2.1R:Pyridine oxide, S:PhMe, 2-5 h, reflux
Reference
- A substrate-dependent reaction of 1-aryl-2-alkyl-1,2-diketones with 2-aroyl-1-chlorocyclopropanecarboxylates: selective access to 2',5'-dicyclopropoxy-1,1':4',1''-teraryls and pentafulvenesOrganic & Biomolecular Chemistry, 2022, 20(32), 6445-6458,
Synthetic Circuit 5
Synthetic Circuit 6
Reaction Conditions
1.1R:O2, C:39286-82-3 (immobilized on POP-PPh <sub>3</sub>), S:Dioxane, S:H2O, 24 h, 60°C
Reference
- A porous organic polymer supported Pd/Cu bimetallic catalyst for heterogeneous oxidation of alkynes to 1,2-diketonesCatalysis Science & Technology, 2022, 12(3), 722-727,
Synthetic Circuit 7
Reaction Conditions
1.1R:N2H4-H2O, S:THF, 0°C; 30-60 min, 0°C
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
1.1R:Et3N, C:CuI, C:PdCl2(PPh3)2, overnight, rt
2.1R:Bu4N+ •F-, R:H2O, S:MeCN, 6 h, rt
Reference
- Electrochemically Promoted Bifunctionalization of Alkynes for the Synthesis of β-Keto SulfonesAsian Journal of Organic Chemistry, 2021, 10(12), 3406-3410,
Synthetic Circuit 8
Reaction Conditions
1.1R:O2, C:CuI, S:DMF, 2 h, rt → 90°C
Reference
- Copper(I)-Catalyzed Aerobic Oxidation of α-DiazoestersJournal of Organic Chemistry, 2020, 85(19), 12579-12584,
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1R:Codehydrase I, S:H2O, 50 h, 30°C
Reference
- Biodegradation of ephedrine isomers by Arthrobacter sp. strain TS-15: discovery of novel ephedrine and pseudoephedrine dehydrogenasesApplied and Environmental Microbiology, 2020, 86(6), e02487-19,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1R:S:MeOH, 2-3 min, rt
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
1.2R:Et3N, S:MeOH, overnight, rt
2.1R:O2, S:Benzene, 8 h, 298K
Reference
- Bioinspired oxidation of oximes to nitric oxide with dioxygen by a nonheme iron(II) complexJBIC, 2020, 25(1), 3-11,
Synthetic Circuit 17
Reaction Conditions
1.1C:PdCl2, C:Ph2P(CH2)3PPh2, S:PhMe, 5 min, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
1.2R:t-BuOK, rt → 100°C; 16 h, 100°C
1.3R:HCl, S:H2O, S:THF, 1 h, rt
Reference
- Palladium-Catalyzed Synthesis of 1,2-Diketones from Aryl Halides and Organoaluminum Reagents Using tert-Butyl Isocyanide as the CO SourceOrganic Letters, 2020, 22(2), 636-641,
Synthetic Circuit 18
Synthetic Circuit 19
Synthetic Circuit 20
Synthetic Circuit 21
Synthetic Circuit 22
Reaction Conditions
1.1C:I2, S:DMSO, 24 h, 60°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
2.1R:O2, C:1317-61-9, S:EtOH, 9 h, 80°C
Reference
- Magnetic magnetite nanoparticles catalyzed selective oxidation of α-hydroxy ketones with air and one-pot synthesis of benzilic acid and phenytoin derivativesMolecular Catalysis, 2018, 454, 63-69,
Synthetic Circuit 23
Reaction Conditions
1.1R:R:LiO-Bu-t, C:Cu(OAc)2, C:247940-06-3, S:H2O, S:Dioxane, S:DMF, 20 min, rt
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
1.2R:O2, 48 h, rt
1.3R:NH4Cl, S:H2O
Reference
- B2pin2-mediated copper-catalyzed oxidation of alkynes into 1,2-diketones using molecular oxygenTetrahedron Letters, 2019, 60(12), 843-846,
Synthetic Circuit 24
Reaction Conditions
1.1C:2195356-04-6, C:AgNO3, S:H2O, S:Dioxane, 14 h, 90°C
Reference
- Synthesis of a new class of cationic Pd(II) complexes with 1,2,3-triazol-5-ylidene ligand and their catalytic application in the conversion of internal alkynes to 1,2-diketonesJournal of Organometallic Chemistry, 2018, 860, 1-8,
Synthetic Circuit 25
Reaction Conditions
1.1R:Mg, C:I2, S:THF, rt; 30 min, rt
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
2.11-2 h, 0°C
3.1C:I2, S:DMSO, S:Dioxane, 5 min, rt
3.2R:24 h, 80°C
4.1R:S:MeOH, 4 h, 80°C
Reference
- Halogen-bonded iodonium ion catalysis: a route to α-hydroxy ketones via domino oxidations of secondary alcohols and aliphatic C-H bonds with high selectivity and controlChemical Communications (Cambridge, 2017, 53(79), 10942-10945,
Synthetic Circuit 26
Reaction Conditions
1.1R:S:CH2Cl2, 10 min, rt
1.2C:73482-96-9, rt
1.2C:73482-96-9, rt
Reference
- Displacement of Dinitrogen by Oxygen: A Methodology for the Catalytic Conversion of Diazocarbonyl Compounds to Ketocarbonyl Compounds by 2,6-Dichloropyridine-N-oxideOrganic Letters, 2018, 20(3), 776-779,
Synthetic Circuit 27
Synthetic Circuit 28
Reaction Conditions
1.1S:Me(CH2)4Me, 2-3 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
2.1S:Me(CH2)4Me, rt; 12 h, rt
Reference
- Insertion of an isolable dialkylstannylene into C-Cl bonds of acyl chlorides giving acyl(chloro)stannanesOrganometallics, 2017, 36(18), 3633-3637,
1-Phenylpropane-1,2-dione Raw materials
- Benzaldehyde
- 2-(Hydroxyimino)propiophenone
- Borate(1-), tris(3,5-diphenyl-1H-pyrazolato-κN1)hydro-, potassium (1:1), (T-4)-
- Silane, 2,5-stannolanediylidenetetrakis[trimethyl-
- 1,2-Propanedione,1-phenyl-, 2-one
- 1,2-Benzenediol, 3-iodo-, 2-(4-methylbenzenesulfonate)
- 1-Propanone, 2-azido-1-phenyl-
- 1-phenylprop-2-yn-1-one
- 2-Propanone, 1-diazo-1-phenyl-
- Iodobenzene
- 1-Phenyl-1-propyne
- 2-Bromoacetophenone
- Tert-BUTYL ISOCYANIDE
- Dimethyl Sulfide
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
- Benzoylacetone
- 4-Methoxybenzenesulfonyl chloride
- Acetophenone
- Benzoyl chloride
1-Phenylpropane-1,2-dione Preparation Products
- Benzaldehyde (100-52-7)
- 2,2-Dihydroxy-1-phenyl-1,3-butanedione (120242-37-7)
- Pyruvic acid (127-17-3)
- 2-[(4-Methoxyphenyl)sulfonyl]-1-phenyl-1-propanone (1495845-37-8)
- (9Z,10E)-9,10-Dihydro-9,10-bis[1-[(4-methoxyphenyl)sulfonyl]ethylidene]phenanthrene (2739738-64-6)
- Silane, (1,1-dichloro-2,5-stannolanediylidene)tetrakis[trimethyl- (392737-29-0)
- 1-Phenyl-1,2,3-butanetrione (4435-51-2)
- 1-Phenylpropane-1,2-dione (579-07-7)
- 2-Hydroxyacetophenone (582-24-1)
- a-Ketobutyric Acid (600-18-0)
- Benzoic acid (65-85-0)
- 1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer) (768-03-6)
- 1-Hydroxy-1-phenylpropan-2-one (90-63-1)
1-Phenylpropane-1,2-dione Suppliers
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:579-07-7)
SUN YAO
18064098002
1248580055@qq.com
XUZHOU RUISAI SCIENCE AND TECHNOLOGY INDUSTRAL CO.,LTD
Audited Supplier
(CAS:579-07-7)
HU JING LI
18952169089
jianghumanman@163.com
SHANG HAI PU KE Biotechnology Co., Ltd.
Audited Supplier
(CAS:579-07-7)
HE JING LI
18027310741
SKY20045@163.COM
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:579-07-7)
TANG SI LEI
15026964105
2881489226@qq.com
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier
(CAS:579-07-7)
ZHANG JING LI
18502781673
new_great@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:579-07-7)
A LA DING
anhua.mao@aladdin-e.com
1-Phenylpropane-1,2-dione Related Literature
-
1. Synthesis and nuclear magnetic resonance investigation of 1-phenylpropane-1,2-dione 2-oxime complexes of trimethylplatinum(IV)Peter J. Heard,Kenneth Kite J. Chem. Soc. Dalton Trans. 1996 3543
-
2. Mechanistic studies in the chemistry of urea. Part 5. Reaction of urea, 1-methylurea, and 1,3-dimethylurea with 1-phenylpropane-1,2-dione in acid solutionAnthony R. Butler,Ishtiaq Hussain,Elizabeth Leitch J. Chem. Soc. Perkin Trans. 2 1980 106
-
3. Steric and electronic effects on the Weiss reaction. Isolation of 1∶1 adductsScott G. Van Ornum,Jin Li,Greg G. Kubiak,James M. Cook J. Chem. Soc. Perkin Trans. 1 1997 3471
-
Luis F. Vieira Ferreira,Margarida R. Vieira Ferreira,José P. Da Silva,Isabel Ferreira Machado,Anabela S. Oliveira,José V. Prata Photochem. Photobiol. Sci. 2003 2 1002
-
5. 328. The chemistry of reductone. Part III. Alkenediols related to reductoneWesley Cocker,David S. Jenkinson,Peter Schwarz J. Chem. Soc. 1953 1628
-
Yin Zheng,Youming Wang,Zhenghong Zhou Chem. Commun. 2015 51 16652
-
Hong Yang,Yanxia Zhao,Bin Liu,Ji-Hu Su,Igor L. Fedushkin,Biao Wu,Xiao-Juan Yang Dalton Trans. 2017 46 7857
-
8. Mechanistic studies in the chemistry of thiourea. Part 3. Acid-catalysed reaction with 1-phenylpropane-1,2-dione and related compoundsChristopher J. Broan,Anthony R. Butler J. Chem. Soc. Perkin Trans. 2 1992 23
-
Meher Prakash,Poonam Rani,Sampak Samanta Org. Biomol. Chem. 2022 20 6445
-
10. Hydrosilylation of cinchonidine and 9-O-TMS-cinchonidine with triethoxysilane: application of 11-(triethoxysilyl)-10,11-dihydrocinchonidine as a chiral modifier in the enantioselective hydrogenation of 1-phenylpropane-1,2-dioneAnna Lindholm,P?ivi M?ki-Arvela,Esa Toukoniitty,Tapani A. Pakkanen,Janne T. Hirvi,Tapio Salmi,Dmitry Yu. Murzin,Rainer Sj?holm,Reko Leino J. Chem. Soc. Perkin Trans. 1 2002 2605
579-07-7 (1-Phenylpropane-1,2-dione) Related Products
- 134-81-6(Benzil)
- 451-40-1(Benzyl Phenyl Ketone)
- 3363-97-1(2,2'-(1,4-Phenylene)bis(1-phenylethane-1,2-dione))
- 3457-48-5(1,2-Di-p-tolylethane-1,2-dione)
- 1074-12-0(2-Oxo-2-phenylacetaldehyde)
- 2430-99-1(4-Methylbenzyl Phenyl Ketone)
- 2431-00-7(1-(4-methylphenyl)-2-phenyl-ethane-1,2-dione)
- 48160-61-8(Ethanone,1,1'-(1,4-phenylene)bis[2,2-dihydroxy-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:579-07-7)1-Phenylpropane-1,2-dione
99%
500g
314.0